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Compound of Interest

Compound Name: (S,R)-Gsk321

Cat. No.: B12398139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the in vivo

administration of GSK321 and its structurally related analog, GSK864, potent and selective

inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The primary application of these

compounds is in preclinical research of cancers harboring IDH1 mutations, such as acute

myeloid leukemia (AML) and glioma.

Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several

cancers, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-

HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to

epigenetic dysregulation and a block in cellular differentiation, thereby contributing to

tumorigenesis.[2] GSK321 is a potent allosteric inhibitor of various IDH1 mutants.[3] For in vivo

applications, a structurally related compound, GSK864, was developed with improved

pharmacokinetic properties.[1][3] These compounds are invaluable tools for studying the

therapeutic potential of targeting mutant IDH1 in vivo.
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Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). GSK321 and

GSK864 act as allosteric inhibitors of the mutant IDH1 enzyme, preventing this conversion and

thereby reducing the levels of the oncometabolite 2-HG.
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In Vivo Efficacy Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

